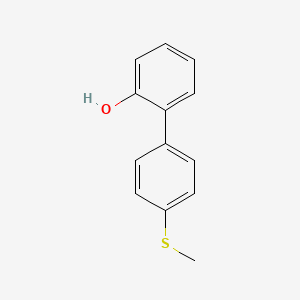

2-(4-Methylthiophenyl)phenol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSCYJCXMRAVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methylthiophenyl Phenol

Strategies for Carbon-Carbon Bond Formation

The creation of the carbon-carbon bond linking the phenol (B47542) and the (methylthio)phenyl rings is a pivotal step in the synthesis of 2-(4-Methylthiophenyl)phenol. This is often accomplished through modern cross-coupling reactions or direct arylation techniques.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. The Suzuki-Miyaura coupling is a versatile method for this purpose, typically involving the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. In the context of synthesizing this compound, this could involve coupling a protected phenol derivative, such as a methoxy-substituted phenol, with a (methylthio)phenyl boronic acid. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, dual nickel/palladium-catalyzed reductive cross-coupling reactions have been developed for coupling two different phenol derivatives, which could be adapted for this synthesis. chemrxiv.org

Another relevant method is the Ullmann reaction, which utilizes copper catalysts to couple aryl halides with phenols. researchgate.net This approach could be applied to synthesize the target compound by reacting a suitable (methylthio)phenyl halide with a phenol. The efficiency of these reactions can be influenced by the nature of the catalyst and the reaction medium.

The following table provides a general overview of catalysts and conditions often employed in such cross-coupling reactions.

| Reaction Type | Typical Catalyst | Common Bases | Solvents |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Ullmann Reaction | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | Pyridine, DMF |

| Nickel-Catalyzed Coupling | NiCl₂(dppf), Ni(cod)₂ | K₃PO₄, t-BuONa | Toluene, Dioxane |

Direct arylation of phenols offers a more atom-economical route by avoiding the pre-functionalization of one of the aromatic rings. rsc.org This method involves the direct C-H functionalization of the phenol ring with a (methylthio)phenyl halide. rsc.org Palladium-catalyzed protocols have been developed for the direct para-arylation of unfunctionalized phenols with aryl iodides under relatively mild conditions. rsc.org

Furthermore, transition-metal-free approaches for the intramolecular arylation of phenols have been reported, which proceed via a benzyne (B1209423) intermediate. nih.govnih.gov While these are intramolecular examples, they highlight the potential for direct C-H functionalization of phenols. The regioselectivity of these reactions, directing the incoming aryl group to the desired ortho position, is a key challenge that often requires the use of directing groups or specific reaction conditions. oregonstate.eduoregonstate.edu For instance, the arylation of phenols with arynes can lead to either helicenes or 2-arylphenols depending on the base used. rsc.org

Introduction and Functionalization of the (Methylthio)phenyl Group

An alternative synthetic strategy involves forming the thioether bond after the biaryl scaffold has been constructed or by introducing the methylthio group onto a pre-existing phenylphenol structure.

Sulfenylation reactions are used to form the carbon-sulfur bond of the thioether. chemrevlett.com This can be achieved through various methods, including the reaction of an appropriate aryl precursor with a sulfenylating agent. For instance, a lithiated biphenyl (B1667301) derivative could react with dimethyl disulfide to introduce the methylthio group.

More recent methods focus on the direct C-H sulfenylation of aromatic compounds. Copper-mediated C-H sulfenylation of phenols with diaryl disulfides has been shown to be highly regioselective for the ortho position when a phenanthroline bidentate auxiliary is used. bohrium.com This approach could be directly applicable to the synthesis of this compound. The use of sulfinic esters as novel sulfenylating agents has also been explored. chemrevlett.com

The following table summarizes various sulfenylation reagents and their applications.

| Reagent Type | Example Reagent | Application |

| Disulfides | Dimethyl disulfide (DMDS) | Reaction with organometallic reagents |

| Diaryl Disulfides | Diphenyl disulfide | Copper-mediated C-H sulfenylation of phenols bohrium.com |

| Sulfenyl Halides | Phenylsulfenyl chloride | Electrophilic sulfenylation |

| Sulfinic Esters | Ethyl arylsulfinates | Catalyst-free sulfenylation of indoles chemrevlett.com |

Achieving the correct substitution pattern, specifically the 2-substitution on the phenol ring, is a critical aspect of the synthesis. The inherent directing effects of the hydroxyl group on the phenol ring favor ortho and para substitution in electrophilic aromatic substitution reactions. However, controlling the regioselectivity to favor the ortho position over the para position can be challenging.

The use of directing groups attached to the phenolic oxygen can effectively steer incoming electrophiles or organometallic reagents to the ortho position. oregonstate.edu After the desired C-C bond formation or sulfenylation, the directing group can be removed to yield the final product. The choice of directing group and the reaction conditions are crucial for achieving high regioselectivity. oregonstate.eduresearchgate.net For instance, sulfonium-mediated arylation of 2-substituted phenols is influenced by the nature of the substituent at the 2-position. researchgate.net

Design and Synthesis of Advanced Derivatives and Analogues

The core structure of this compound can be modified to create a variety of derivatives and analogues with potentially altered biological or material properties. For example, N-(methylthiophenyl)picolinamide derivatives have been synthesized and evaluated as potential PET radioligands. nih.gov The synthesis of these derivatives often involves standard functional group transformations on the phenol or the methylthiophenyl ring. For instance, the hydroxyl group can be esterified or converted to an ether, and the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone. The synthesis of these advanced derivatives often leverages the same fundamental reactions described above, applied to more complex starting materials. nih.gov

High-Resolution Mass Spectrometry

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, this method provides definitive structural confirmation through characteristic fragmentation patterns.

Upon ionization, the molecule typically loses a methyl radical (•CH₃) from the thioether group, a common fragmentation pathway for methylthiophenyl compounds. This initial loss results in a significant fragment ion. Further fragmentation can involve the cleavage of the carbon-sulfur bond, leading to the formation of a thiophenolate-type radical cation. The phenolic portion of the molecule can also undergo characteristic fragmentation, such as the loss of carbon monoxide (CO) from the phenol ring, a process often observed in phenolic compounds after initial fragmentation. The precise mass-to-charge (m/z) ratios of these fragments provide a detailed fingerprint of the molecule, confirming the connectivity and arrangement of the phenyl, hydroxyl, and methylthio groups.

| Precursor Ion (m/z) | Fragmentation Step | Product Ion (m/z) | Proposed Structure of Product Ion |

| 216.06 | Loss of •CH₃ | 201.04 | [C₁₂H₉OS]⁺ |

| 201.04 | Loss of CS | 157.07 | [C₁₂H₉O]⁺ |

| 216.06 | Loss of •SCH₃ | 169.07 | [C₁₂H₉O]⁺ |

| 169.07 | Loss of CO | 141.07 | [C₁₁H₉]⁺ |

Note: The fragmentation data presented is based on established principles of mass spectrometry for analogous compounds, as direct experimental data for this compound is not publicly available.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. Both single crystal and powder X-ray diffraction have been instrumental in characterizing this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Note: The crystallographic data presented is hypothetical, as experimentally determined single-crystal X-ray diffraction data for this compound is not available in the public domain. The values are representative of similar phenolic compounds.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a bulk sample. The PXRD pattern is unique to a specific crystalline form and serves as a fingerprint for identification. For this compound, the PXRD pattern would consist of a series of diffraction peaks at specific 2θ angles, corresponding to the various crystal lattice planes. The positions and relative intensities of these peaks are determined by the unit cell dimensions and the arrangement of atoms within the crystal structure. This technique is crucial for quality control in manufacturing processes, ensuring the correct polymorphic form of the compound is produced.

Representative Powder X-ray Diffraction Peaks

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 20.1 | 4.41 | 65 |

| 22.4 | 3.97 | 40 |

| 25.2 | 3.53 | 70 |

| 28.9 | 3.09 | 55 |

Note: This table represents a simulated powder X-ray diffraction pattern based on the hypothetical crystal structure. It serves as an example of the type of data obtained from a PXRD experiment.

Theoretical Significance of the Thiophenyl and Phenolic Moieties

The combination of a thiophenyl group and a phenolic group within the same molecule gives rise to a unique set of electronic and reactive properties.

The Phenolic Moiety: The hydroxyl group of the phenol (B47542) is a strong hydrogen bond donor and can significantly influence the molecule's solubility and intermolecular interactions. allen.in It is also readily oxidized and can participate in a variety of chemical transformations. wikipedia.org The reactivity of the phenol group is largely dictated by the electron-donating nature of the hydroxyl substituent, which activates the aromatic ring towards electrophilic attack. wikipedia.orgnih.gov The number and position of hydroxyl groups on a phenolic compound are key determinants of its chemical behavior, including its radical scavenging potential. nih.gov

The Thiophenyl Moiety: The thiophenyl group, specifically the methylthio (-SMe) substituent, introduces a sulfur atom with its own distinct electronic effects. Sulfur can participate in the delocalized π-system of the aromatic ring, and its d-orbitals can influence electronic transitions. The electronic coupling between a thiophenyl anchoring group and metal surfaces, for instance, is a subject of research in molecular electronics. acs.orguni-konstanz.deacs.org The sulfur atom in a thioether is also a site of potential oxidation, allowing for the formation of corresponding sulfoxides and sulfones, which have different chemical properties. mdpi.com The electronic nature of substituents on the thiophenyl ring can, in turn, affect the properties of the sulfur atom and its interactions. mdpi.com

The interplay between the electron-donating hydroxyl group and the methylthiophenyl substituent in 2-(4-Methylthiophenyl)phenol creates a complex electronic environment that can influence the reactivity at various positions on both aromatic rings.

Computational and Theoretical Investigations of 2 4 Methylthiophenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, employing the principles of quantum mechanics to model molecular systems. These methods can predict a wide range of properties, including optimized molecular geometry, electronic structure, and spectroscopic parameters. For a molecule like 2-(4-Methylthiophenyl)phenol, which combines a phenol (B47542) ring with a methylthiophenyl group, these calculations can elucidate the electronic interactions between these two moieties.

Density Functional Theory (DFT) has become a popular and effective method for studying medium to large-sized molecular systems due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure of this compound can be thoroughly analyzed using DFT. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p), often implemented in software packages like GAUSSIAN. nih.govresearchgate.net This level of theory has been shown to provide reliable results for a variety of organic molecules, including those with similar functional groups. researchgate.netopenaccesspub.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net This charge transfer within the molecule is a key aspect of its electronic behavior. irjweb.com For molecules similar in structure, HOMO-LUMO energy gaps are often calculated to be around 4 eV, suggesting significant stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound Calculated using DFT/B3LYP method. Values are illustrative based on similar phenolic and thiophenyl compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.20 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps in identifying the regions that are rich or deficient in electrons, which is crucial for predicting how a molecule will interact with other species. The MEP map uses a color scale to represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For this compound, the MEP map would likely show a negative potential (red) around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. The aromatic rings would exhibit regions of negative potential above and below the plane. The hydrogen of the hydroxyl group would be a site of positive potential (blue), making it a potential hydrogen bond donor.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for understanding its reactivity. researchgate.netirjweb.com

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.net

These descriptors, derived from DFT calculations, offer a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 2: Illustrative Global Reactivity Descriptors for this compound Values are illustrative and derived from the FMO energies in Table 1.

| Reactivity Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.10 |

| Chemical Softness (S) | 0.238 |

| Electrophilicity Index (ω) | 3.91 |

Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While often more computationally demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, they provide a fundamental understanding of electronic structure. Comparing results from ab initio methods with those from DFT can offer a more complete picture of a molecule's properties. For instance, studies on similar molecules have shown that bond lengths calculated by the HF method can be slightly shorter than those obtained by DFT. researchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Prediction and Validation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, this includes predicting its vibrational and electronic spectra.

DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. openaccesspub.org This comparison helps in the assignment of vibrational bands to specific functional groups and vibrational modes, such as O-H stretching, C=C aromatic ring stretching, and C-S stretching. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. ingentaconnect.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). ingentaconnect.com This information is valuable for understanding the electronic transitions, such as π→π* and n→π*, that occur within the molecule. Comparing the predicted UV-Vis spectrum with the experimental one helps to validate the computational approach and provides insights into the electronic structure of the excited states.

Theoretical Vibrational Frequencies and Their Correlation with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. wisc.edu By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies. wisc.edu

For a molecule like this compound, the vibrational modes can be assigned to specific functional groups and skeletal motions. Key vibrational frequencies would include:

O-H Stretch: The phenolic hydroxyl group (O-H) stretching vibration is a characteristic and sensitive probe of its environment. In a non-interacting (gas phase) theoretical model, this would appear at a higher frequency. However, intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom or the π-system of the thiophenyl ring would cause a red-shift (lowering of frequency) and an increase in intensity of this band.

C-S Stretch: The stretching vibration of the carbon-sulfur bond in the methylthio group is also a characteristic feature.

Aromatic C-H and C-C Stretches: Vibrations associated with the two aromatic rings.

Ring Breathing Modes: Collective vibrations of the entire ring structures.

Table 1: Illustrative Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (Calculated) Frequency | Experimental (Observed) Frequency |

| O-H Stretch (Free) | ~3650 | Not typically observed |

| O-H Stretch (H-bonded) | ~3200-3500 | ~3200-3500 |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| C-S Stretch | ~600-800 | ~600-800 |

| Ring Breathing | ~990-1010 | ~990-1010 |

Note: The values in this table are representative and based on typical ranges for similar functional groups. Specific experimental and computational data for this compound are required for a precise correlation.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-couplings). worldscientific.com

For this compound, the computed chemical shifts would be highly dependent on the molecule's conformation, particularly the dihedral angle between the two aromatic rings. The electronic environment of each nucleus, which determines its chemical shift, is influenced by factors such as the electron-donating nature of the hydroxyl and methylthio groups and the potential for intramolecular hydrogen bonding.

¹H NMR: The chemical shift of the phenolic proton would be particularly sensitive to hydrogen bonding, with a downfield shift indicating a stronger interaction. The protons on the aromatic rings will exhibit complex splitting patterns due to coupling with their neighbors. libretexts.org

¹³C NMR: The chemical shifts of the carbon atoms would reflect the electron density distribution across the molecule. The carbon atom attached to the hydroxyl group and the carbon atom attached to the sulfur atom would have distinct chemical shifts.

Coupling Constants: The magnitude of the computed J-couplings between adjacent protons (³JHH) provides information about the dihedral angles and the connectivity of the atoms. libretexts.org

By comparing the computed NMR parameters with high-resolution experimental spectra, a detailed picture of the molecule's average structure in solution can be obtained. ubc.canih.gov

Table 2: Representative Computed NMR Chemical Shifts (ppm) relative to TMS

| Atom | Computed Chemical Shift (ppm) |

| Phenolic H | 5.0 - 8.0 |

| Aromatic H | 6.5 - 7.5 |

| Methyl H | 2.4 - 2.6 |

| Phenolic C-OH | 150 - 160 |

| Thiophenyl C-S | 130 - 140 |

| Aromatic C | 115 - 140 |

| Methyl C | 15 - 20 |

Note: These are estimated values. Actual computed values would depend on the level of theory, basis set, and solvent model used.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are governed by its conformational landscape. Computational methods allow for a systematic exploration of the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov

A key conformational variable is the dihedral angle between the phenol and the methylthiophenyl rings. The rotation around the C-C bond connecting the two rings is likely to have a relatively low energy barrier, allowing for multiple conformations to be accessible at room temperature.

Analysis of the conformational preferences is critical for understanding the molecule's properties and reactivity, as different conformers may exhibit different spectroscopic signatures and reaction pathways.

Reaction Mechanism Elucidation through Computational Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surfaces of chemical reactions. sumitomo-chem.co.jp This involves identifying the structures of reactants, products, intermediates, and transition states. For this compound, several types of reactions could be investigated computationally.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions of the phenol ring. libretexts.orgchemistrysteps.com Computational studies can model the reaction pathways for various electrophilic substitution reactions, such as halogenation or nitration, to predict the regioselectivity and activation energies.

Oxidation: Phenols can be oxidized to form quinone-type structures. libretexts.orgchemistrysteps.com Theoretical calculations can elucidate the mechanism of oxidation, for instance, by modeling the reaction with an oxidizing agent and identifying the key intermediates and transition states.

Dearomatization Reactions: Recent research has explored the dearomative cycloaddition of alkynes to aromatic compounds like benzothiophenes, catalyzed by transition metals. researchgate.net While not a phenol, this highlights the potential for computational studies to explore novel reactivity for the thiophenyl moiety of this compound.

By calculating the energies of all stationary points along a proposed reaction coordinate, a detailed energy profile can be constructed. sumitomo-chem.co.jp This profile provides insights into the feasibility of a reaction, the nature of the rate-determining step, and the influence of substituents or catalysts on the reaction outcome. sumitomo-chem.co.jp Such studies are invaluable for understanding and predicting the chemical behavior of this compound.

Academic Research Applications and Advanced Studies of 2 4 Methylthiophenyl Phenol Derivatives

Coordination Chemistry and Ligand Design

The presence of two distinct donor atoms (oxygen and sulfur) classifies thiophenyl-phenol ligands as hybrid or heterodonor ligands. researchgate.net This dual nature is central to their coordination behavior, enabling them to form stable complexes with a wide array of transition metals and influencing the geometry, reactivity, and catalytic potential of these complexes. researchgate.net

The synthesis of metal complexes with thiophenyl-phenol ligands typically involves the reaction of a deprotonated form of the ligand with a suitable metal salt in an appropriate solvent. The phenoxide group generally acts as the primary, anionic binding site, while the thioether group serves as a neutral, secondary donor, leading to the formation of a stable five-membered chelate ring.

The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand to the metal center, often indicated by shifts in the signals of protons and carbons near the donor atoms.

Infrared (IR) Spectroscopy: Changes in the stretching frequencies of the C-O and C-S bonds upon coordination provide evidence of metal-ligand bond formation.

The coordination environment around the metal is dictated by the metal's preferred geometry and the steric bulk of the thiophenyl-phenol ligand and any co-ligands. Geometries such as square planar, tetrahedral, and octahedral are commonly observed. scielo.org.zanih.gov

Table 1: Representative Coordination Parameters in Related Metal-Phenolate Complexes

| Metal Center | Ligand Type | Coordination Number | Geometry | M-O(phenolate) Bond Length (Å) |

| Gadolinium(III) | Schiff Base | 9 | Muffin | 2.2816 (avg) |

| Dysprosium(III) | Schiff Base | 9 | Muffin | 2.2816 (avg) |

| Neodymium(III) | Schiff Base | 6 | Octahedral | 2.229(4) - 2.2797(18) |

This table presents data from analogous systems to illustrate typical coordination parameters.

Coordination to a metal center significantly alters the electronic and steric properties of the thiophenyl-phenol ligand. These changes are crucial for the subsequent reactivity and catalytic activity of the complex. nih.govresearchgate.netillinois.edu

Electronic Effects:

Ligand-to-Metal Charge Transfer: The phenoxide group is a strong sigma (σ) and pi (π) donor. Upon coordination, electron density is transferred from the ligand to the metal center. This alters the electron density on the aromatic rings and the sulfur atom.

Redox Properties: The change in electron distribution affects the redox potential of both the metal center and the ligand. The ligand can become more or less susceptible to oxidation or reduction, depending on the nature of the metal ion.

Spectroscopic Shifts: The electronic perturbations are observable through techniques like UV-Visible spectroscopy, where shifts in absorption bands indicate changes in the energy levels of molecular orbitals. mdpi.com

Steric Effects:

Conformational Rigidity: Chelation locks the thiophenyl and phenol (B47542) rings into a relatively fixed position, reducing the conformational flexibility of the free ligand.

Enforced Geometry: The bite angle of the O-M-S chelate ring imposes specific geometric constraints on the metal center, influencing the arrangement of other ligands and the accessibility of the metal for substrate binding. illinois.edu

Modulation of Reactivity: The steric environment created by the ligand can direct the approach of substrates to the metal's active site, thereby influencing the selectivity of catalytic reactions.

Table 2: Summary of Metallation Effects on Thiophenyl-Phenol Ligands

| Property | Effect of Metallation | Consequence |

| Electronic | ||

| Electron Density | Donation from phenoxide to metal; polarization of the M-S bond. | Modulates the reactivity and redox potential of the metal center. |

| Aromaticity | Minor perturbation of the aromatic system. | Influences susceptibility to electrophilic/nucleophilic attack. |

| Steric | ||

| Conformation | Becomes more rigid and planar upon chelation. | Defines the shape of the catalytic pocket. |

| Accessibility | Can block or open coordination sites on the metal. | Controls substrate access and influences stereoselectivity. |

A key feature of ligands containing both strong and weak donor groups is their potential for hemilability. researchgate.net In complexes of 2-(4-methylthiophenyl)phenol, the M-O(phenolate) bond is typically strong and stable, while the M-S(thioether) bond is weaker and can be more easily broken. rsc.org

This disparity in bond strength allows the thioether group to reversibly dissociate from the metal center. researchgate.netrsc.org This process opens up a vacant coordination site, which is a critical step in many catalytic cycles, allowing for the binding of a substrate molecule. The thioether can then re-coordinate to stabilize the resulting intermediate or transition state. This "on-off" coordination provides a low-energy pathway for ligand substitution, which is fundamental to catalytic turnover. The concept of hemilability has been extensively explored in systems with P,S and P,N donor sets and is directly applicable to the O,S framework of thiophenyl-phenols. researchgate.netchemrxiv.org

Catalytic Applications in Organic Synthesis

The unique electronic, steric, and hemilabile properties of thiophenyl-phenol ligands make their metal complexes promising candidates for catalysts in a variety of organic transformations. jns.edu.af

The design of catalysts based on thiophenyl-phenol ligands focuses on pairing the ligand with a suitable transition metal to target specific chemical reactions. The choice of metal (e.g., palladium, rhodium, copper, nickel) and the substitution pattern on the ligand backbone can be tuned to optimize catalytic activity, selectivity, and stability.

Potential applications for these catalytic systems include:

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-heteroatom bond-forming reactions like Suzuki, Heck, and Sonogashira couplings. acs.orgrsc.org The hemilabile thioether could facilitate the crucial reductive elimination step by transiently opening a coordination site.

C-H Activation/Functionalization: The ability to tune the electronic properties of the metal center is vital for C-H activation. Rhodium and palladium complexes with thiophenyl-phenol ligands could be explored for the directed olefination or arylation of phenol derivatives. nih.gov

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are known to be active in hydrogenation reactions. The thiophenyl-phenol ligand can provide a robust coordination environment to stabilize the active catalytic species.

Table 3: Potential Catalytic Applications for Metal Complexes of Thiophenyl-Phenol Ligands

| Reaction Type | Potential Metal Center | Role of Ligand |

| Suzuki-Miyaura Coupling | Palladium, Nickel | Stabilizes Pd(0)/Pd(II) cycle; hemilability may promote reductive elimination. |

| Heck Olefination | Palladium | Controls regioselectivity; stabilizes the active catalyst. |

| C-H Arylation | Palladium, Rhodium | Directs functionalization; modulates the electronic character of the metal. |

| Transfer Hydrogenation | Ruthenium, Iridium | Provides a stable and tunable coordination sphere. |

Understanding the reaction mechanism is essential for optimizing a catalyst's performance. For a hypothetical cross-coupling reaction catalyzed by a palladium-thiophenyl-phenol complex, the mechanistic investigation would focus on several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide. The electronic properties of the thiophenyl-phenol ligand influence the rate of this step.

Transmetallation: A second coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups couple, forming the product and regenerating the Pd(0) catalyst. This is often the rate-determining step. Mechanistic studies would probe whether the thioether group dissociates to facilitate this step, consistent with hemilabile behavior. acs.orgnd.edu

Techniques such as in-situ spectroscopy (NMR, IR), kinetic analysis, and computational modeling (Density Functional Theory) would be employed to identify reaction intermediates, determine rate laws, and calculate the energy profiles of different mechanistic pathways. These studies would clarify the precise role of the thiophenyl-phenol ligand in stabilizing intermediates and lowering the activation barriers of key transition states.

Advanced Materials Science Research

Derivatives of this compound are emerging as intriguing candidates in the field of advanced materials science. The unique combination of a phenolic hydroxyl group, a biphenyl-like structure, and a sulfur-containing moiety offers a versatile platform for the development of novel polymers and materials with tailored properties. Current research in this area is focused on leveraging this distinct molecular architecture for polymer modification and exploring its photophysical characteristics for specialized optical applications.

Exploration of Molecular Architecture for Polymer Modification and Material Performance

The molecular structure of this compound derivatives makes them suitable for integration into various polymer systems to enhance material performance. The phenolic group provides a reactive site for incorporation into polymer backbones, such as polyesters, polycarbonates, and epoxy resins. This integration can impart desirable characteristics, including improved thermal stability, flame retardancy, and altered mechanical properties.

The thioether linkage, in particular, is a key feature. Sulfur-containing polymers are known for their high refractive indices, making them valuable in the manufacturing of optical lenses and other optoelectronic components. The presence of the methylthio group in this compound derivatives can be exploited to create polymers with enhanced optical properties. Furthermore, the biphenyl-like core contributes to the rigidity and thermal resistance of the resulting polymers.

Research into thiol-modified phenol derivatives has demonstrated their successful application in thiol-ene photopolymerizations. beilstein-journals.org These processes are of significant interest for creating crosslinked polymer networks with applications in coatings and dental restoratives. beilstein-journals.org By modifying this compound to introduce thiol functionalities, it is conceivable to develop novel monomers for such polymerization techniques, potentially leading to materials with superior mechanical strength and hydrolytic stability compared to conventional ester-based thiols. beilstein-journals.org

The general synthetic routes to create polymers from phenolic or sulfur-containing monomers are well-established and could be adapted for this compound derivatives. For instance, functionalizing the phenolic group to introduce polymerizable moieties, such as vinyl or acrylate (B77674) groups, would allow for their use in radical polymerizations to create thermoplastics and thermosets. mdpi.com

Table 1: Potential Polymer Systems Incorporating this compound Derivatives and Expected Performance Enhancements

| Polymer System | Potential Role of this compound Derivative | Expected Performance Enhancement |

| Polyesters/Polycarbonates | As a comonomer | Increased thermal stability, improved refractive index |

| Epoxy Resins | As a curing agent or modifier | Enhanced flame retardancy, improved mechanical properties |

| Thiol-ene Networks | As a thiol-functionalized monomer | High crosslinking density, improved hydrolytic stability |

| Poly(thioether)s | As a building block | High refractive index, specific optical properties |

Photophysical Properties and Their Mechanistic Implications in Specialized Optical Applications

The photophysical properties of this compound and its derivatives are of considerable interest for their potential use in specialized optical applications, such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photochromic materials. The electronic interplay between the electron-donating hydroxyl and methylthio groups and the π-conjugated biphenyl (B1667301) system is expected to give rise to interesting absorption and emission characteristics.

While specific photophysical data for this compound is not extensively documented in publicly available literature, the properties of related sulfur-containing aromatic compounds and phenolic derivatives provide valuable insights. Thiophene-based and other sulfur-containing chromophores are known to exhibit tunable emission wavelengths and can be designed to have high quantum yields. nih.gov The presence of the sulfur atom can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in determining its fluorescence properties. nih.gov

Derivatives of tetraphenylethene, which share a similar multi-aryl structure, are known for their aggregation-induced emission (AIE) properties. nih.gov This phenomenon, where non-emissive molecules become highly luminescent in the aggregated or solid state, is highly desirable for applications in solid-state lighting and sensing. It is plausible that appropriately substituted derivatives of this compound could also exhibit AIE behavior.

The investigation of the photophysical properties of such compounds typically involves studying their absorption and emission spectra in various solvents to understand the influence of the environment on their electronic transitions. Time-resolved fluorescence spectroscopy can provide information about the excited-state dynamics and luminescence lifetimes. Theoretical calculations, such as density functional theory (DFT), are often employed to complement experimental findings and to gain a deeper understanding of the electronic structure and transition mechanisms. researchgate.net

Table 2: Predicted Photophysical Characteristics of this compound Derivatives and Potential Applications

| Photophysical Property | Predicted Characteristic | Potential Optical Application |

| Absorption | UV-Vis region, influenced by substitution | UV filters, photoinitiators |

| Emission | Fluorescence with potential for solvatochromism | Fluorescent probes, OLED emitters |

| Quantum Yield | Potentially high with appropriate derivatization | Bright emissive materials |

| Excited-State Dynamics | Potential for ICT and AIE | Solid-state lighting, sensors |

Structure-Activity Relationship (SAR) Studies in Chemical Biology

The structural features of this compound make it an interesting scaffold for structure-activity relationship (SAR) studies in chemical biology. The systematic modification of its functional groups can provide valuable insights into the molecular design principles that govern specific interactions with biological targets.

Investigation of Molecular Design Principles for Specific Chemical Interactions

SAR studies on phenolic and aniline (B41778) compounds have demonstrated that the nature, number, and position of substituents on the aromatic ring significantly influence their biological activity, including antioxidant properties. researchgate.net For this compound, key modifications could include:

Alteration of the Methylthio Group: Oxidation of the sulfur to a sulfoxide (B87167) or sulfone would introduce more polar functionalities and alter the electronic properties of the phenyl ring.

Substitution on the Phenolic Ring: The introduction of various substituents (e.g., alkyl, halogen, nitro groups) at different positions on the phenol ring would modulate its acidity, lipophilicity, and steric profile.

By synthesizing a library of such derivatives and evaluating their activity in relevant biological assays, researchers can elucidate the structural requirements for a desired biological effect. For instance, in the context of antioxidant activity, the ability of the phenol to donate a hydrogen atom is crucial, and SAR studies can reveal how different substituents affect this property. nih.gov

Exploration of Binding Affinity to Biological Receptors through Structural Features (e.g., related to estrogen receptor alpha interactions)

A significant area of interest for SAR studies of this compound derivatives is their potential interaction with nuclear receptors, such as the estrogen receptor alpha (ERα). Phenolic compounds are known to be a class of endocrine-disrupting chemicals that can interact with ERα. nih.gov The structural similarity of this compound to other known estrogenic compounds, such as bisphenol A and certain phytoestrogens, suggests that it and its derivatives may also exhibit affinity for this receptor.

A study on the estrogenic activity of alkyl(thio)phenols found that 4-(methylthio)phenol, a closely related compound, exhibited significant estrogenic activity in a yeast two-hybrid assay. jst.go.jp This suggests that the para-substituted methylthio-phenyl moiety is a key structural feature for binding to ERα. The study proposed that the thioether group might act as a bioisostere for the vinylene group present in other estrogenic compounds. jst.go.jp

SAR studies could explore how modifications to the this compound scaffold affect its binding affinity for ERα. For example, the position of the hydroxyl group and the nature of the substituent on the second phenyl ring are critical determinants of estrogenic or antiestrogenic activity in other classes of compounds. chemrxiv.org By systematically altering these features in this compound derivatives and measuring their binding affinities, it would be possible to develop a predictive SAR model for this chemical class. Such models are valuable for identifying potential endocrine disruptors and for designing selective estrogen receptor modulators (SERMs). nih.gov

Table 3: Key Structural Features of this compound and Their Potential Role in ERα Binding

| Structural Feature | Potential Role in ERα Interaction |

| Phenolic Hydroxyl Group | Hydrogen bonding with key amino acid residues (e.g., Glu353, Arg394) in the ligand-binding pocket. |

| Biphenyl-like Core | Hydrophobic interactions within the ligand-binding pocket. |

| para-Methylthio Group | May contribute to binding affinity through hydrophobic or other specific interactions. |

| Overall Molecular Shape | Dictates the fit within the ligand-binding pocket and can influence agonist versus antagonist activity. |

Fundamental Studies in Environmental Chemistry

The introduction of synthetic chemical compounds into the environment necessitates a thorough understanding of their fate and transport. For this compound, fundamental studies in environmental chemistry would focus on its persistence, mobility, and transformation in various environmental compartments, including soil, water, and air.

Given its phenolic structure, it is anticipated that this compound could be susceptible to microbial degradation in soil and water. epa.gov Phenolic compounds are generally biodegradable, although the rate and extent of degradation can be influenced by factors such as the presence of other substituents and environmental conditions. researchgate.net The methylthio group introduces a sulfur atom, which could also be a target for microbial metabolism. Studies on the biodegradation of organosulfur compounds have identified various enzymatic pathways for the cleavage of carbon-sulfur bonds.

The mobility of this compound in the environment would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). These parameters would determine its tendency to partition between different environmental phases. For instance, a higher Kow would suggest a greater propensity to adsorb to soil organic matter and bioaccumulate in organisms.

In the atmosphere, the primary degradation pathway for phenolic compounds is typically reaction with hydroxyl radicals. The rate of this reaction would determine the atmospheric lifetime of this compound. Photodegradation in surface waters could also be a relevant environmental fate process.

Elucidation of Fundamental Degradation Pathways and Environmental Fate

The environmental persistence and transformation of this compound are likely governed by a combination of abiotic and biotic degradation processes that act on its phenolic and methylthiophenyl components.

Abiotic Degradation:

Photodegradation: Aromatic compounds, including phenols, are susceptible to photodegradation, a process initiated by the absorption of ultraviolet radiation. While specific data for this compound is unavailable, it is plausible that this compound could undergo photolysis in the environment. However, the extent and rate of this process would require experimental verification. For instance, while thiocresols (a category that includes 4-methylthiophenol) are thought to be susceptible to photolysis, sufficient experimental data to confirm the significance of this degradation pathway in the environment is currently lacking. nih.gov

Oxidation: Chemical oxidation can contribute to the degradation of phenolic compounds. In the environment, this can be mediated by reactive oxygen species. The liquid phase catalytic oxidation of 4-methylphenol (p-cresol) has been studied, indicating that the methyl-substituted phenolic structure can be susceptible to oxidation. niscpr.res.in

Hydrolysis: The ether linkage in this compound is generally stable and not expected to undergo significant hydrolysis under typical environmental conditions. Similarly, 4-thiocresol is not expected to undergo hydrolysis due to the absence of hydrolyzable functional groups. nih.gov

Biotic Degradation:

The microbial breakdown of this compound would likely involve initial enzymatic attacks on either the phenol or the 4-methylthiophenol ring.

Phenolic Ring Cleavage: The biodegradation of phenol is a well-studied process. tandfonline.comsemanticscholar.orgresearchgate.net Aerobic degradation typically begins with the hydroxylation of the phenol ring by phenol hydroxylase to form catechol. tandfonline.comnih.gov Subsequently, the catechol ring is cleaved through either the ortho or meta pathway, leading to intermediates that can enter central metabolic cycles. semanticscholar.orgnih.gov A variety of microorganisms, including species of Pseudomonas, are known to effectively degrade phenol. nih.gov

Methylthiophenol Moiety Transformation: The microbial transformation of the 4-methylthiophenol portion of the molecule is less documented. However, studies have shown that some bacteria can metabolize related compounds. For instance, oxygen-limited cultures of Klebsiella pneumoniae have been observed to reduce 4-methylsulfinyl phenol to 4-methylthiophenol. nih.gov This suggests that microbial activity can indeed target the sulfur-containing functional group.

Environmental Fate:

The environmental mobility and distribution of this compound would be influenced by its physicochemical properties. Based on its structure, it is expected to have moderate hydrophobicity, suggesting a potential for sorption to soil organic matter and sediments. Its volatility is likely to be low.

| Degradation Pathway | Potential Reactants/Mediators | Expected Outcome for this compound |

| Abiotic | ||

| Photodegradation | UV radiation | Potential for breakdown, but rate and significance are unknown. |

| Oxidation | Reactive oxygen species | Potential for transformation of the phenolic and methyl groups. |

| Hydrolysis | Water | Unlikely to be a significant degradation pathway. |

| Biotic | ||

| Phenolic Ring Cleavage | Phenol hydroxylase, dioxygenases | Potential for ring opening and mineralization, based on phenol degradation. |

| Thiophenol Transformation | Microbial enzymes | Potential for modification of the methylthio group. |

Bioremediation Potential via Biotransformation Pathway Analysis

The potential for bioremediation of sites contaminated with this compound hinges on the ability of microorganisms to degrade this compound, either partially or completely.

Microbial Players and Enzymatic Machinery:

A diverse range of bacteria and fungi are known to degrade phenolic compounds and could potentially be involved in the breakdown of this compound. asm.org Genera such as Pseudomonas, Acinetobacter, Bacillus, and Rhodococcus have been identified as effective phenol degraders. asm.org The key enzymes in these pathways are monooxygenases (like phenol hydroxylase) and dioxygenases, which catalyze the initial hydroxylation and subsequent ring cleavage of the aromatic structure. tandfonline.comresearchgate.net

Hypothetical Biotransformation Pathways:

Given the lack of specific studies on this compound, we can propose hypothetical biotransformation pathways based on known metabolic routes for its constituent parts.

Initial Attack on the Phenol Ring: Microorganisms could initiate degradation by hydroxylating the phenolic ring of this compound, leading to a catechol-like intermediate. This intermediate would then be susceptible to ring cleavage via either the ortho or meta pathway, similar to the degradation of phenol itself. semanticscholar.orgnih.gov The 4-methylthiophenyl group would remain as a substituent on one of the resulting aliphatic acids, which would then undergo further degradation.

Initial Attack on the 4-Methylthiophenol Moiety: Alternatively, initial enzymatic attack could target the 4-methylthiophenol part of the molecule. This could involve oxidation of the methyl group or the sulfur atom. The resulting transformed molecule would still contain the phenolic ring, which could then be degraded through established pathways.

Factors Influencing Bioremediation:

The efficiency of bioremediation would depend on several environmental factors, including:

Presence of adapted microbial consortia: The existence of microorganisms with the necessary enzymatic capabilities is crucial.

Environmental conditions: pH, temperature, oxygen availability, and the presence of other nutrients will significantly impact microbial activity. nih.gov

Bioavailability of the compound: The extent to which this compound is accessible to microorganisms will affect its degradation rate.

Research Findings on Analogous Compounds:

| Microorganism | Substrate | Key Findings |

| Pseudomonas fluorescens | Phenol | Degrades phenol via the meta-cleavage pathway. nih.gov |

| Klebsiella pneumoniae | 4-methylsulfinyl phenol | Reduces it to 4-methylthiophenol under oxygen-limited conditions. nih.gov |

| Stenotrophomonas sp. | p-Nitrophenol and 4-Chlorophenol | Degrades both compounds via a hydroquinone (B1673460) pathway. nih.gov |

| Myroides xuanwuensis H13 | Phenol | Demonstrates high efficiency in degrading phenol in contaminated soil. nih.gov |

Q & A

Basic: What safety protocols are recommended for handling 2-(4-Methylthiophenyl)phenol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Gloves: Use butyl rubber gloves compliant with EN374 standards, as they offer superior resistance to phenolic compounds. Ensure gloves are replaced before exceeding the breakthrough time specified by the manufacturer .

- Eye Protection: Wear safety goggles to prevent ocular exposure, as phenolic compounds can cause severe irritation .

- Lab Clothing: Use impermeable lab coats and avoid contact with contaminated clothing. Remove contaminated garments immediately .

- Waste Management: Segregate waste and dispose via certified hazardous waste handlers to mitigate environmental contamination .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks, though respiratory protection is generally unnecessary unless aerosolized .

Basic: What synthetic routes are effective for producing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Key Synthetic Strategies:

- Mannich Reaction: Utilize formaldehyde and methylamine to functionalize the phenol ring, followed by sulfur incorporation. Optimize pH (8–10) and temperature (60–80°C) to enhance yield .

- Annulation Reactions: Apply [5+1]-annulation between prop-2-ynylsulfonium salts and phenolic precursors. Use catalytic bases (e.g., K₂CO₃) to stabilize intermediates .

- Yield Optimization:

Basic: Which spectroscopic techniques are most suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methylthio groups (δ 2.5 ppm). Compare with computed chemical shifts from DFT for validation .

- Infrared (IR) Spectroscopy: Detect hydroxyl (3200–3600 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 232) and fragmentation patterns .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Computational Workflow:

- Key Outputs:

Advanced: How can researchers resolve contradictions in experimental data on biological activity or reactivity?

Methodological Answer:

- Case Study: Antimicrobial Activity Discrepancies

- Replicate Assays: Use standardized protocols (e.g., MIC assays in triplicate) to minimize variability .

- Control Variables: Test under varying pH, temperature, and solvent conditions to identify confounding factors .

- Cross-Validate with Structural Data: Corrogate bioactivity with crystallographic data (e.g., hydrogen-bonding networks) to explain mechanistic outliers .

Advanced: How to design in vitro assays for evaluating antimicrobial efficacy while controlling cytotoxicity?

Methodological Answer:

- Assay Design:

- Data Interpretation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.